molecular formula C14H8BrFN2OS B2806364 N-(6-bromo-1,3-benzothiazol-2-yl)-3-fluorobenzamide CAS No. 313469-42-0

N-(6-bromo-1,3-benzothiazol-2-yl)-3-fluorobenzamide

Cat. No.: B2806364
CAS No.: 313469-42-0
M. Wt: 351.19
InChI Key: OBNLKWGZRSLZIT-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-3-fluorobenzamide: is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-3-fluorobenzamide typically involves the reaction of 6-bromo-1,3-benzothiazole with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(6-bromo-1,3-benzothiazol-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, bases like sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethyl sulfoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce more complex biaryl structures.

Scientific Research Applications

Chemistry: N-(6-bromo-1,3-benzothiazol-2-yl)-3-fluorobenzamide is used as a building block in organic synthesis for the preparation of more complex molecules

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. . The presence of fluorine in the molecule can improve its pharmacokinetic properties, such as bioavailability and metabolic stability.

Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its derivatives may find applications in the fields of electronics, photonics, and materials science.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-3-fluorobenzamide depends on its specific biological target. In general, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target. The exact pathways involved in its mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
  • N-(6-bromo-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide
  • N-(6-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Comparison: N-(6-bromo-1,3-benzothiazol-2-yl)-3-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms in its structure. This combination can enhance its biological activity and stability compared to similar compounds that lack these substituents. Additionally, the specific substitution pattern in the benzamide moiety can influence its pharmacokinetic properties and target selectivity .

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN2OS/c15-9-4-5-11-12(7-9)20-14(17-11)18-13(19)8-2-1-3-10(16)6-8/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNLKWGZRSLZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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